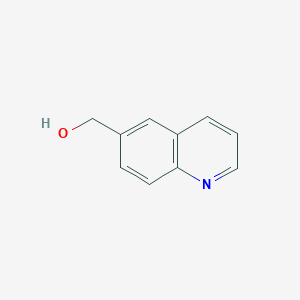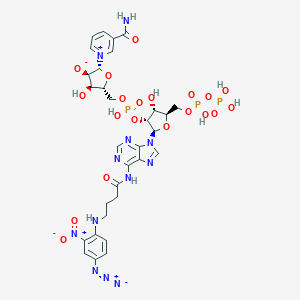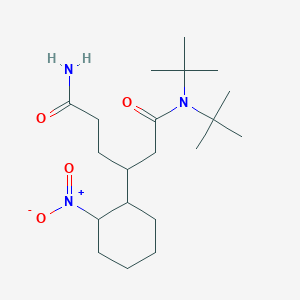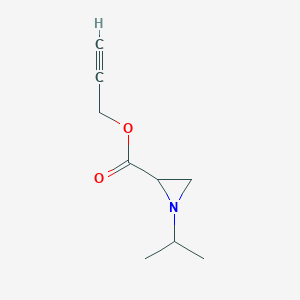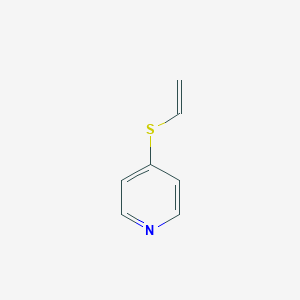
4-(Vinylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Vinylthio)pyridine is a heterocyclic organic compound with the chemical formula C7H7NS. This compound is widely used in scientific research due to its unique properties and versatile applications.
Wirkmechanismus
The mechanism of action of 4-(Vinylthio)pyridine is not well understood, but it is believed to act as a nucleophile due to the presence of the vinylthio group. This compound has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, forming new compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-(Vinylthio)pyridine. However, it has been shown to have antimicrobial properties and has been used in the development of new antibiotics. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Vinylthio)pyridine in lab experiments is its versatility. This compound can be used in a variety of reactions and has been shown to have unique properties that make it useful in various fields of research. However, one limitation is its low yield, which can make it difficult to obtain large quantities of this compound for use in experiments.
Zukünftige Richtungen
There are many future directions for research involving 4-(Vinylthio)pyridine. One area of interest is the development of new materials, such as polymers and liquid crystals, using this compound as a building block. Another area of interest is the development of new antibiotics and cancer treatments based on the antimicrobial and anticancer properties of this compound. Finally, further research is needed to determine the mechanism of action and potential uses of 4-(Vinylthio)pyridine in other fields of research.
Synthesemethoden
The synthesis of 4-(Vinylthio)pyridine can be achieved through various methods, including the reaction of 4-pyridylmagnesium bromide with vinyl sulfide, or the reaction of 4-pyridyl lithium with sulfur followed by the addition of vinyl bromide. Another method is the reaction of 4-pyridinecarboxaldehyde with thiourea followed by the addition of acetaldehyde and sodium hydroxide. The yield of this compound varies depending on the method used, but typically ranges from 40-70%.
Wissenschaftliche Forschungsanwendungen
4-(Vinylthio)pyridine has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, as a building block in organic synthesis, and as a probe for biological systems. This compound has also been used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
109876-48-4 |
|---|---|
Produktname |
4-(Vinylthio)pyridine |
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
4-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |
InChI-Schlüssel |
RRALWYIWHVDYMH-UHFFFAOYSA-N |
SMILES |
C=CSC1=CC=NC=C1 |
Kanonische SMILES |
C=CSC1=CC=NC=C1 |
Synonyme |
Pyridine, 4-(ethenylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



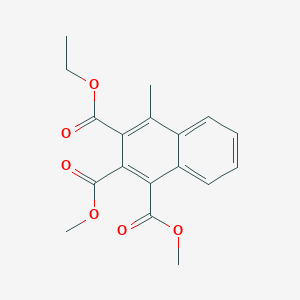
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
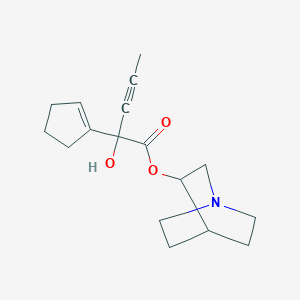
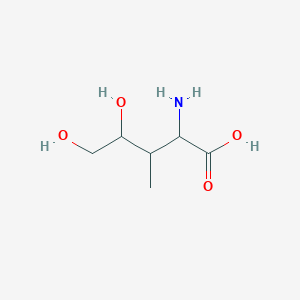

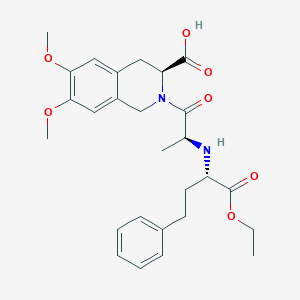
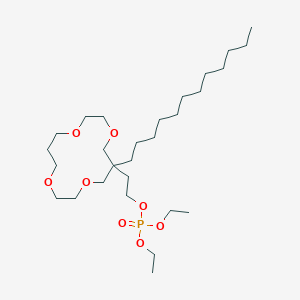
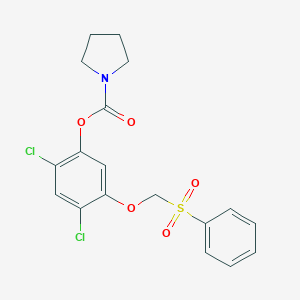
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

